Cefdinir, marketed under the brand name Omnicef, is a broad-spectrum antibiotic belonging to the class of cephalosporins. It is primarily used to treat various bacterial infections, including those affecting the respiratory tract, skin, and urinary system. Cefdinir is effective against both Gram-positive and Gram-negative bacteria due to its ability to inhibit bacterial cell wall synthesis. This compound is particularly valued for its oral bioavailability and favorable pharmacokinetic profile.
Cefdinir is derived from 7-aminocephalosporanic acid (7-ACA), a core structure in many cephalosporin antibiotics. The synthesis of cefdinir involves complex chemical reactions that modify this core structure to enhance its antibacterial properties and spectrum of activity.
Cefdinir falls under the category of beta-lactam antibiotics, specifically classified as a third-generation cephalosporin. This classification is based on its chemical structure and its spectrum of activity against a wide range of bacteria.
The synthesis of cefdinir involves several steps, utilizing various chemical reagents and conditions. A notable method includes the condensation of 7-amino-3-vinylcephalosporanic acid with an activated form of thiazole derivative. This process typically involves:
The reaction conditions are critical for optimizing yield and purity. For instance, temperatures are maintained between -15°C and +25°C during specific steps to control the reaction kinetics and prevent degradation of sensitive intermediates.
Cefdinir's molecular formula is , featuring a beta-lactam ring characteristic of cephalosporins. The structure includes:
Key structural data includes:
Cefdinir undergoes various chemical reactions that can affect its stability and efficacy:
The stability of cefdinir can be enhanced by formulating it with stabilizers or by controlling environmental factors such as light and temperature during storage.
Cefdinir exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in bacterial cell walls. This binding inhibits the transpeptidation enzyme necessary for cross-linking peptidoglycan layers, ultimately leading to cell lysis and death.
Studies indicate that cefdinir demonstrates a time-dependent killing effect against susceptible bacteria, with a minimum inhibitory concentration (MIC) typically ranging from 0.5 to 4 µg/mL for most pathogens .
Relevant analyses include spectrophotometric methods for quantification in pharmaceutical formulations, demonstrating high sensitivity and accuracy with detection limits as low as 0.1 µg/mL .
Cefdinir is widely used in clinical settings for treating infections caused by susceptible organisms, including:
Additionally, cefdinir has been utilized in research settings for developing analytical methods due to its distinct chemical properties, aiding in the quantification of other compounds in pharmaceutical preparations .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6